3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a bromobutane moiety attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 1-bromobutane with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its bromobutane and thiolane moieties. The bromine atom can participate in nucleophilic substitution reactions, while the thiolane ring can undergo various transformations. These interactions can affect molecular pathways and lead to the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
1-Bromobutan-2-ylbenzene: This compound has a similar bromobutane moiety but is attached to a benzene ring instead of a thiolane ring.
1-Bromo-3-(1-bromobutan-2-yl)benzene: This compound contains two bromine atoms and a benzene ring, making it structurally similar but with different reactivity.
1-(1-Bromobutan-2-yl)-3-fluorobenzene: This compound includes a fluorine atom in addition to the bromobutane moiety, offering different chemical properties.
Uniqueness
3-(1-Bromobutan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromobutane moiety and a thiolane ring
Properties
Molecular Formula |
C8H15BrO2S |
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Molecular Weight |
255.17 g/mol |
IUPAC Name |
3-(1-bromobutan-2-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO2S/c1-2-7(5-9)8-3-4-12(10,11)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
IFEFBHXWQMUFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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